![molecular formula C21H27N3O3 B5619874 3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5619874.png)
3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound "3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol" represents a complex organic molecule with potential significance in various scientific and therapeutic contexts. Its structure involves multiple functional groups, including a phenol moiety, a piperazinyl group, and a furylmethyl-piperidinyl segment, indicating a multifaceted chemical nature and potential for diverse reactivity and interactions.
Synthesis Analysis
The synthesis of complex molecules like "3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol" often involves multi-step reactions, starting from simpler precursors. A relevant example in the synthesis of similar compounds involves linear bi-step approaches, coupling reactions, and the use of dynamic pH control in aqueous alkaline mediums for the formation of parent compounds and subsequent functional group modifications (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol" has been elucidated using various spectroscopic techniques, including IR, 1HNMR, and MS, confirming the presence of specific functional groups and the overall molecular framework. These analyses are crucial for understanding the compound's chemical behavior and potential interactions (Hussain et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such complex molecules typically includes the ability to undergo substitution reactions, the formation of conjugates with other molecules, and the potential for electrochemical reactions. For instance, electrochemical oxidation studies of related piperazinyl phenols have shown unique regioselectivity, leading to the synthesis of highly conjugated derivatives (Amani et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can significantly affect their application and functionality in various scientific fields. These properties are often determined experimentally through methods like X-ray crystallography and DFT calculations, providing insights into the compound's stability and behavior under different conditions (Ban et al., 2023).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for the compound's application in synthesis and potential therapeutic uses. Studies on similar compounds have explored these aspects through synthesis reactions, structure-activity relationship analyses, and evaluation of biological activities, providing valuable information on their chemical behavior and interactions (Wei et al., 2007).
properties
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-3-yl]-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-19-6-1-5-18(14-19)23-9-11-24(12-10-23)21(26)17-4-2-8-22(15-17)16-20-7-3-13-27-20/h1,3,5-7,13-14,17,25H,2,4,8-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHDFUHNRLLBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[1-(2-Furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5619795.png)
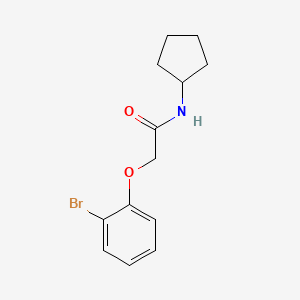
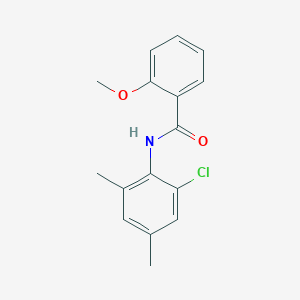
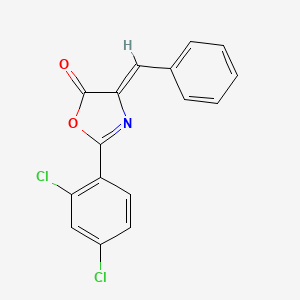
![5-bromo-N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5619833.png)
![[2-(3-{[rel-(1R,5R)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5619837.png)
![N-[2-(4-isopropyl-1,3-thiazol-2-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5619840.png)
![N-ethyl-5-[2-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B5619846.png)
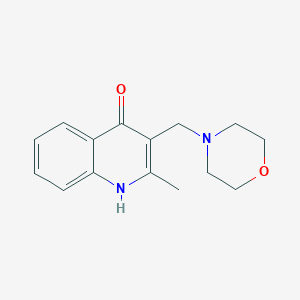
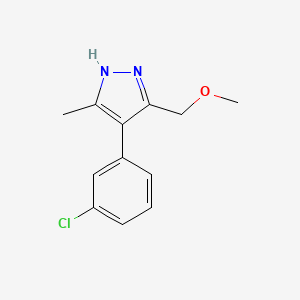
![N-[(1-hydroxycyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619873.png)
![N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619881.png)
![N-(3-methoxybenzyl)-3-{1-[(6-oxo-1,6-dihydropyridin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5619883.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]azepane](/img/structure/B5619886.png)